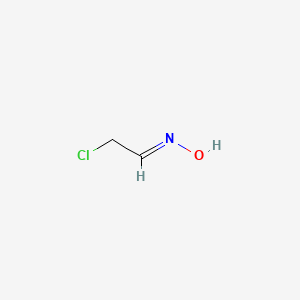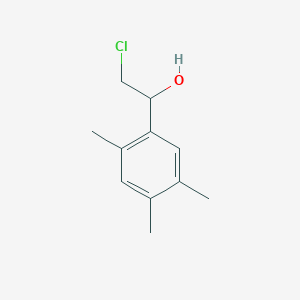
Chloroacetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetaldehyde oxime is an organic compound with the molecular formula C₂H₄ClNO. It is a derivative of acetaldehyde oxime where one hydrogen atom is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetaldehyde oxime can be synthesized using acetaldoxime and chlorine as the primary reactants. The reaction typically involves the chlorination of acetaldoxime under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of acetaldoxime in the presence of a suitable solvent and catalyst. The process is designed to maximize yield and minimize by-products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Chloroacetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetic acid.
Reduction: It can be reduced to form chloroethanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiourea can react with this compound to form aminothiazoles.
Major Products:
Oxidation: Chloroacetic acid.
Reduction: Chloroethanol.
Substitution: Aminothiazoles and other heterocyclic compounds.
Scientific Research Applications
Chloroacetaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
Chloroacetaldehyde oxime exerts its effects primarily through alkylation and inhibition of mitochondrial oxidative phosphorylation. It can cause DNA strand breaks and inhibit DNA synthesis, making it a potent cytotoxic agent. The compound’s reactivity with nucleophiles and its ability to form stable adducts with biomolecules are key aspects of its mechanism of action .
Comparison with Similar Compounds
Chloroacetaldehyde: Similar in structure but lacks the oxime group.
Chloroethanol: A reduction product of chloroacetaldehyde oxime.
Chloroacetic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its combination of the oxime and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C2H4ClNO |
|---|---|
Molecular Weight |
93.51 g/mol |
IUPAC Name |
(NE)-N-(2-chloroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H4ClNO/c3-1-2-4-5/h2,5H,1H2/b4-2+ |
InChI Key |
JMASXNZVWWFJRF-DUXPYHPUSA-N |
Isomeric SMILES |
C(/C=N/O)Cl |
Canonical SMILES |
C(C=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)


![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)


![[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106333.png)


![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)

